![molecular formula C30H64OSi B14363091 Silane, trimethyl[(24-methylhexacosyl)oxy]- CAS No. 92510-82-2](/img/no-structure.png)
Silane, trimethyl[(24-methylhexacosyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[(24-methylhexacosyl)oxy]- is a chemical compound that belongs to the class of organosilanes. Organosilanes are compounds containing silicon-carbon bonds, and they are widely used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(24-methylhexacosyl)oxy]- typically involves the reaction of trimethylsilane with a suitable alkoxy compound. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. The process may involve heating the reactants to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl[(24-methylhexacosyl)oxy]- may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl[(24-methylhexacosyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxygen-containing derivatives.
Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, trimethyl[(24-methylhexacosyl)oxy]- include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Silane, trimethyl[(24-methylhexacosyl)oxy]- include silanols, siloxanes, and various substituted organosilanes. These products have diverse applications in materials science, pharmaceuticals, and chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[(24-methylhexacosyl)oxy]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, trimethyl[(24-methylhexacosyl)oxy]- involves its ability to form stable silicon-carbon bonds. This property allows it to interact with various molecular targets and pathways, facilitating the modification of surfaces and the synthesis of complex molecules. The compound’s reactivity is influenced by the presence of the trimethylsilyl group, which can be selectively activated or deactivated under specific conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Silane, trimethyl[(24-methylhexacosyl)oxy]- include:
Trimethylsilane: A simpler organosilane with similar reactivity but different applications.
Phenylsilane: Contains a phenyl group instead of the alkoxy group, leading to different chemical properties.
Trichlorosilane: A highly reactive silane used in the production of silicon-based materials.
Uniqueness
Silane, trimethyl[(24-methylhexacosyl)oxy]- is unique due to its specific alkoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other organosilanes may not be suitable.
Eigenschaften
| 92510-82-2 | |
Molekularformel |
C30H64OSi |
Molekulargewicht |
468.9 g/mol |
IUPAC-Name |
trimethyl(24-methylhexacosoxy)silane |
InChI |
InChI=1S/C30H64OSi/c1-6-30(2)28-26-24-22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-23-25-27-29-31-32(3,4)5/h30H,6-29H2,1-5H3 |
InChI-Schlüssel |
QZSIDHOINICOFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCCCCCCCCCCCCCCCCCCCCO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


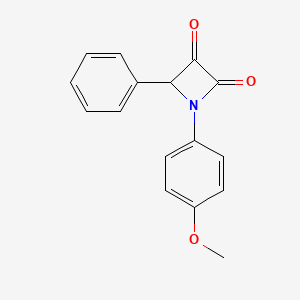
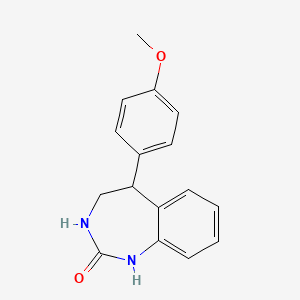
![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)
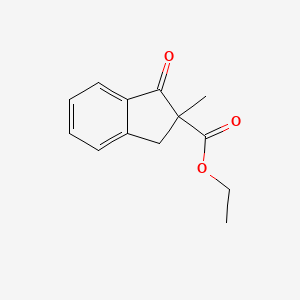
![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)
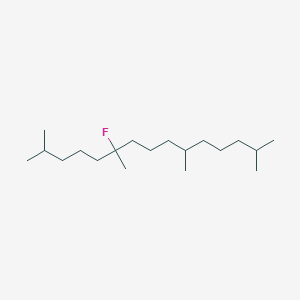
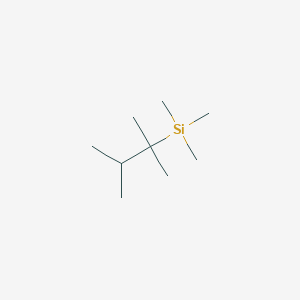
![Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate](/img/structure/B14363079.png)
